molecular formula C16H24N2O4 B13595078 Ethyl3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

Ethyl3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

Cat. No.: B13595078
M. Wt: 308.37 g/mol
InChI Key: YGUWRFUPGXSHNX-UHFFFAOYSA-N
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Description

Ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a synthetic intermediate featuring a Boc (tert-butoxycarbonyl)-protected amine, an ethyl ester group, and a 4-aminophenyl substituent. The Boc group provides stability during synthetic processes, while the ethyl ester enhances solubility in organic solvents. This compound is pivotal in peptide synthesis and pharmaceutical research due to its modular reactivity .

Properties

IUPAC Name

ethyl 3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-6-8-12(17)9-7-11/h6-9,13H,5,10,17H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUWRFUPGXSHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 3-bromopropanoate and 4-nitroaniline.

    Formation of Intermediate: The first step involves the nucleophilic substitution of ethyl 3-bromopropanoate with 4-nitroaniline to form ethyl 3-(4-nitrophenyl)propanoate.

    Reduction: The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas (H₂).

    Protection: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride to yield the final product, (S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and ester functionalities.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine.

    Substitution: Formation of substituted amines or amides depending on the electrophile used.

    Reduction: Reduction of nitro groups to amines.

Scientific Research Applications

(S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential as a precursor in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The amine can then interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Variations in Ester Groups

  • tert-Butyl Ester Analog: tert-Butyl (2S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate (EN300-295733) replaces the ethyl ester with a tert-butyl group. This substitution increases steric bulk, reducing hydrolysis rates in acidic/basic conditions. The tert-butyl group also enhances lipophilicity (logP ~2.5 vs. ethyl’s ~1.8), impacting biodistribution in drug delivery systems .

Protecting Group Modifications

  • Phthalimide-Protected Analog: (S)-Ethyl3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate (CAS: AKOS016006830) replaces the Boc group with a phthalimide moiety. Phthalimide deprotection requires harsh conditions (e.g., hydrazine), unlike the Boc group, which is cleaved under mild acids (e.g., TFA). This makes the Boc variant more suitable for stepwise syntheses .

Substituent Variations on the Aromatic Ring

  • 4-Chlorophenyl Derivative: Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate (CAS: 61546-80-3) introduces a chlorine atom and hydroxyl group. The electron-withdrawing Cl increases ring electrophilicity (Hammett σ+ ~0.11), altering reactivity in cross-coupling reactions. The hydroxyl group adds polarity, reducing logP by ~0.5 compared to the parent compound .
  • Nitro-Substituted Analog: (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid (CAS: 499995-73-2) features a nitro group. The strong electron-withdrawing effect (σ+ ~1.27) directs electrophilic attacks to the meta position, contrasting with the 4-aminophenyl’s para-directing nature. This derivative is used in nitro-reduction reactions to generate anilines .

Side Chain Modifications

  • Allylsulfanyl Derivative: Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate (CAS: 917883-41-1) replaces the 4-aminophenyl group with an allylsulfanyl moiety. The sulfur atom increases nucleophilicity, enabling thiol-ene click chemistry. Its molar mass (289.39 g/mol) and polarity differ significantly from the parent compound .
  • Trifluorobutanoate Analog: Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate (CAS: 2242426-49-7) incorporates a trifluoromethyl group, enhancing metabolic stability and lipophilicity (logP ~2.1). The CF₃ group’s electronegativity alters electronic properties, making it useful in fluoropharmaceuticals .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Features Applications Reference ID
Ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate C16H22N2O4 306.36 Boc-protected amine, ethyl ester Peptide synthesis
tert-Butyl (2S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate C18H26N2O4 334.41 tert-Butyl ester, chiral center Lipophilic drug intermediates
(S)-Ethyl3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate C19H16N2O4 336.34 Phthalimide protection Harsh deprotection workflows
Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate C13H23NO4S 289.39 Allylsulfanyl substituent Click chemistry applications
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate C16H22ClNO5 343.80 4-Chlorophenyl, hydroxyl group Chiral resolution studies
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid C14H18N2O6 310.30 4-Nitrophenyl, carboxylic acid Aniline precursor synthesis

Key Research Findings

  • Reactivity : The Boc group in the parent compound offers superior stability under basic conditions compared to phthalimide, which requires harsher deprotection .
  • Solubility : Ethyl esters generally exhibit higher solubility in polar aprotic solvents (e.g., DMF, THF) than tert-butyl analogs, facilitating reaction homogeneity .
  • Stereochemical Impact : Chiral variants (e.g., ’s (S)-isomer) show enantioselectivity in enzyme-catalyzed reactions, critical for asymmetric synthesis .

Biological Activity

Ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate, also known as (S)-Ethyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, is a chiral organic compound with a molecular formula of C16H24N2O4 and a molecular weight of approximately 308.37 g/mol . This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features, including an ethyl ester, an aminophenyl moiety, and a tert-butoxycarbonyl (Boc) protected amino group.

Synthesis

The synthesis of (S)-Ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves several key steps:

  • Formation of the Amino Acid Derivative : The initial step usually involves the reaction of a Boc-protected amino acid with an appropriate amine.
  • Esterification : The amino acid derivative is then esterified with ethanol to form the ethyl ester.
  • Purification : The product is purified through recrystallization or chromatography.

Biological Activity

The biological activity of (S)-Ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate has been investigated in various studies, highlighting its potential as a pharmacologically active compound.

Mechanism of Action
The compound's mechanism of action is primarily attributed to its ability to interact with biological targets such as enzymes and receptors due to its structural features. The presence of the aminophenyl group suggests potential interactions with neurotransmitter systems, while the Boc protection enhances stability and solubility.

Antimicrobial Activity
Recent studies have demonstrated that derivatives similar to (S)-Ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate exhibit antimicrobial properties. For instance, compounds containing triazole moieties have shown significant antibacterial activity against various strains of bacteria .

Case Studies

  • Antibacterial Activity : A study published in Biological & Medicinal Chemistry Letters reported that derivatives related to (S)-Ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate displayed notable antibacterial effects against Gram-positive bacteria .
  • Neuropharmacological Effects : Research indicated that certain aminophenyl derivatives can modulate neurotransmitter release, suggesting potential applications in treating neurological disorders .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to (S)-Ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate:

Compound NameStructural FeaturesBiological Activity
(S)-Ethyl 3-(4-nitrophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoateNitro group instead of aminoDifferent reactivity; potential for different biological effects
(S)-Ethyl 3-(4-aminophenyl)-2-amino propanoateNo Boc protectionMore reactive; potential for increased side effects
(S)-Ethyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoateLonger carbon chainVariation in steric properties; altered biological activity

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